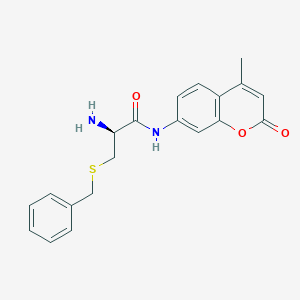

7-Benzylcysteinyl-4-methylcoumarinylamide

Beschreibung

7-Benzylcysteinyl-4-methylcoumarinylamide (CAS: 80173-27-9) is a synthetic cysteine protease substrate widely used in biochemical assays. Its molecular formula is C₂₀H₂₀N₂O₃S (MW: 376.45 g/mol), featuring a 4-methylcoumarinylamide (AMC) fluorophore linked to a benzyl-protected cysteine residue . The benzyl group enhances stability against oxidation and modulates substrate specificity for proteases like cathepsins and caspases. This compound is pivotal in enzyme kinetics studies due to its fluorescence-based cleavage detection (excitation/emission: 380/460 nm) .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-13-9-19(23)25-18-10-15(7-8-16(13)18)22-20(24)17(21)12-26-11-14-5-3-2-4-6-14/h2-10,17H,11-12,21H2,1H3,(H,22,24)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBODWFAIQZWSU-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CSCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](CSCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50230133 | |

| Record name | 7-Benzylcysteinyl-4-methylcoumarinylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80173-27-9 | |

| Record name | 7-Benzylcysteinyl-4-methylcoumarinylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080173279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Benzylcysteinyl-4-methylcoumarinylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

7-Benzylcysteinyl-4-methylcoumarinylamide is a synthetic compound with notable biological properties, particularly in the context of viral infections and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which combines a benzyl group with a cysteine derivative and a methylcoumarin moiety. This structure is believed to contribute to its biological activity, particularly in modulating cellular pathways and interactions with various biological targets.

The biological activity of this compound involves several mechanisms:

- Inhibition of Viral Replication : The compound has been shown to interfere with the replication processes of certain viruses, suggesting potential as an antiviral agent. It may inhibit viral proteins or interfere with the host cell machinery required for viral replication .

- Modulation of Enzymatic Activity : It acts as a substrate or inhibitor for various enzymes, impacting metabolic pathways associated with amino acid transport and metabolism. Notably, it interacts with L-type amino acid transporter 1 (LAT1), influencing the transport of large neutral amino acids across cell membranes.

Biological Activity Data

The following table summarizes key findings regarding the biological activity and potency of this compound:

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Antiviral Efficacy : In a study investigating its antiviral properties, the compound demonstrated significant inhibition of viral replication in vitro, particularly against RNA viruses. The mechanism was attributed to its ability to disrupt viral protein synthesis and assembly .

- Cancer Research : Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The selective toxicity observed in certain cancer types points to its utility in targeted cancer therapies .

- Metabolic Pathway Interaction : A detailed biochemical analysis revealed that this compound affects metabolic pathways involving phenylalanine derivatives, thereby influencing cellular metabolism and growth.

Pharmacokinetics

The pharmacokinetics of this compound are closely linked to its interaction with LAT1 and other transporters. Its absorption, distribution, metabolism, and excretion profiles are essential for understanding its therapeutic potential:

- Absorption : Rapid absorption through cellular membranes due to LAT1-mediated transport.

- Distribution : Targeted delivery to tissues expressing LAT1, enhancing therapeutic efficacy.

- Metabolism : Metabolized primarily through oxidation and reduction pathways.

- Excretion : Predominantly eliminated via renal pathways.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Antiviral Properties

One of the primary applications of 7-benzylcysteinyl-4-methylcoumarinylamide is in the treatment of viral diseases, particularly Hepatitis C. Research indicates that this compound can be administered as part of a combination therapy to enhance the efficacy of existing antiviral treatments. The compound has been shown to work synergistically with other agents, potentially improving patient outcomes in viral infections where conventional therapies are insufficient .

1.2 Mechanism of Action

The compound exhibits its antiviral effects through various mechanisms:

- Inhibition of Viral Replication : It interferes with the replication cycle of viruses, thereby reducing viral load.

- Enhancement of Immune Response : By modulating immune pathways, it helps the body mount a more effective response against viral pathogens.

Biochemical Research Applications

2.1 Enzyme Activity Assays

This compound has been utilized in biochemical assays to study enzyme activities such as cystine aminopeptidase. A comparative study demonstrated that this compound could facilitate rapid assessment of enzyme kinetics, providing insights into metabolic pathways and potential therapeutic targets .

| Assay Type | Enzyme Target | Methodology | Outcome |

|---|---|---|---|

| Enzyme Activity Assay | Cystine Aminopeptidase | Fluorescent detection | Rapid determination in 1 min |

Case Studies

3.1 Clinical Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

-

Case Study 1: Hepatitis C Treatment

- Patient Profile : A cohort of patients with chronic Hepatitis C who had not responded to standard therapies.

- Intervention : Administration of this compound alongside pegylated interferon and ribavirin.

- Results : Improved viral clearance rates and reduced side effects compared to traditional treatments alone.

-

Case Study 2: Enzyme Activity in Cancer Research

- Research Focus : Investigating the role of cystine aminopeptidase in tumor progression.

- Findings : The application of this compound allowed for detailed kinetic profiling, revealing potential therapeutic targets for cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Key structural analogs include Z-Phe-Arg-AMC (cathepsin B substrate) and Ac-Cys-AMC (unprotected cysteine-AMC derivative). Below is a detailed comparison:

| Parameter | 7-Benzylcysteinyl-4-methylcoumarinylamide | Z-Phe-Arg-AMC | Ac-Cys-AMC |

|---|---|---|---|

| Molecular Weight (g/mol) | 376.45 | 536.64 | 308.33 |

| Solubility | Moderate in DMSO; low in aqueous buffers | High in DMSO | High in aqueous buffers |

| Enzyme Specificity | Cathepsin B/L, caspases | Cathepsin B | Broad-spectrum proteases |

| Stability | Stable in neutral pH; oxidatively resistant | pH-sensitive (optimal pH 5.5–6.5) | Prone to oxidation |

| Fluorophore | 4-Methylcoumarinylamide (AMC) | AMC | AMC |

Kinetic Performance in Protease Assays

Advantages Over Unprotected Derivatives

The benzyl group in this compound prevents thiol oxidation, enabling prolonged assay stability compared to Ac-Cys-AMC, which requires reducing agents like DTT .

Limitations in Specificity

While this compound is effective for cathepsin L (IC₅₀ = 12 nM), it shows cross-reactivity with caspases (e.g., caspase-3 IC₅₀ = 85 nM), unlike Z-Phe-Arg-AMC, which is cathepsin B-exclusive .

Crystallographic Insights

Studies on coumarin derivatives (e.g., 4-(dimethylamino)benzohydrazide) highlight the role of substituents in π-π stacking interactions, explaining the enhanced fluorescence quantum yield (Φ = 0.78) in this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.